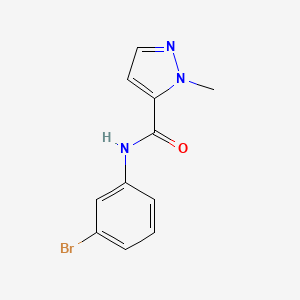

N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by a methyl group at the pyrazole ring’s 1-position and a carboxamide moiety at the 5-position linked to a 3-bromophenyl substituent. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and receptor modulation. The bromine atom at the phenyl ring’s 3-position enhances lipophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name |

N-(3-bromophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c1-15-10(5-6-13-15)11(16)14-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLZFBRHHHSATP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-bromoaniline with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques can enhance the efficiency and yield of the production process. For instance, column chromatography can be employed for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The compound can also modulate signaling pathways by interacting with receptors on the cell surface . These interactions can lead to changes in cellular functions and biological responses.

Comparison with Similar Compounds

Trifluoromethyl Substitution (Position 5)

- N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide (): Structural Difference: A trifluoromethyl (-CF₃) group replaces the carboxamide at position 5, and the phenyl substituent is chlorinated at the 3-position. The 3-chlorophenyl group offers similar steric bulk but lower lipophilicity than bromine .

Methoxy Substitution (Position 5)

- 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide (): Structural Difference: A methoxy (-OCH₃) group replaces the carboxamide at position 3. Impact: The -OCH₃ group improves solubility due to its polar nature but may reduce binding affinity in hydrophobic active sites.

Variations in the Aryl Carboxamide Substituent

Bromine Position on the Phenyl Ring

- 4-Bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide ():

- Structural Difference : Bromine is at the phenyl ring’s 4-position, with an additional fluorine atom at the 2-position.

- Impact : The 4-bromo substitution alters steric interactions in planar receptor sites, while fluorine’s electronegativity modulates electronic effects. The dual bromine/fluorine substitution may enhance halogen bonding but increase molecular weight (MW = 391.03 g/mol) .

Heterocyclic Substituents

- 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide (): Structural Difference: A 3-chloropyridinyl group replaces the phenyl ring at position 1 of the pyrazole. The 4-ethoxyphenyl group on the carboxamide enhances solubility but may reduce membrane permeability .

Enzyme Inhibition Profiles

Compounds like 3-(tert-butyl)-N-((S)-3-(3-chlorophenyl)-1-(((1R,2R)-1-cyano-2-hydroxypropyl)amino)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide () demonstrate potent cysteine protease inhibition due to their nitrile warheads and optimized S1/S1’ pocket interactions. The target compound’s 3-bromophenyl group may similarly engage hydrophobic subsites in proteases, though its lack of a nitrile moiety likely reduces covalent binding efficacy .

Physicochemical Properties

*LogP estimated using fragment-based methods.

Q & A

Q. What advanced techniques characterize its solid-state properties?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify hydrate formation (<1% weight loss below 100°C).

- Powder X-ray Diffraction (PXRD) : Compare experimental vs. simulated patterns to detect polymorphs.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity; <0.5% moisture uptake at 80% RH ensures formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.